molecular formula C17H22N2OS B5587977 (3S)-1-(1-benzothien-5-ylcarbonyl)-N,N-dimethylazepan-3-amine

(3S)-1-(1-benzothien-5-ylcarbonyl)-N,N-dimethylazepan-3-amine

Cat. No. B5587977
M. Wt: 302.4 g/mol
InChI Key: RRRJZIKCLPJWNT-HNNXBMFYSA-N
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Description

Synthesis AnalysisThe synthesis of compounds with structural similarities often involves condensation reactions, as demonstrated by Asiri and Khan (2010), who synthesized a related compound through the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol (Asiri & Khan, 2010). This method, involving elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis, could potentially be adapted for the synthesis of "(3S)-1-(1-benzothien-5-ylcarbonyl)-N,N-dimethylazepan-3-amine."

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using various spectroscopic techniques, including NMR and IR spectroscopy, as well as X-ray crystallography. For example, the structural determination of a benzothiazol-2-amine derivative was achieved through X-ray crystallographic analysis, offering insights into the atomic arrangement and molecular conformation (Nakazumi, Watanabe, Maeda, & Kitao, 1990).

Chemical Reactions and Properties

Chemical properties of similar compounds reveal reactivity patterns, such as the ability to undergo condensation, substitution, and cyclization reactions. The synthesis and reactivity of benzothiophene derivatives, for instance, highlight the potential for creating diverse chemical structures with varying functionalities (Petrov, Popova, & Androsov, 2015).

Scientific Research Applications

Synthesis Techniques and Reactions

  • The synthesis of related compounds often involves condensation reactions, as demonstrated by Abdullah M. Asiri et al. (2010), where a compound was synthesized through the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol. This process could be analogous to methods employed for synthesizing "(3S)-1-(1-benzothien-5-ylcarbonyl)-N,N-dimethylazepan-3-amine" by modifying the starting materials or reaction conditions to target the specific structure of interest (Asiri, Khan, & Arabia, 2010).

Material Properties and Applications

  • Research on similar benzothiazole derivatives has shown these compounds can exhibit interesting photophysical properties. For example, Xiao-lin Lu and M. Xia (2016) explored the multi-stimuli response of a novel V-shaped molecule and its potential application as a security ink, highlighting how structural modifications in benzothiazole derivatives can significantly affect their optical and electronic properties, thus hinting at the potential applications of "(3S)-1-(1-benzothien-5-ylcarbonyl)-N,N-dimethylazepan-3-amine" in material science or as functional components in smart materials (Lu & Xia, 2016).

Reactivity and Mechanistic Insights

  • The study of reaction mechanisms, such as the amide formation by carbodiimide in aqueous media, provides insights into the reactivity of functional groups present in the compound of interest. Nakajima and Ikada (1995) elucidated the mechanism of amide bond formation, which could be relevant for understanding how "(3S)-1-(1-benzothien-5-ylcarbonyl)-N,N-dimethylazepan-3-amine" might react under similar conditions, especially considering its potential for bioconjugation and pharmaceutical applications (Nakajima & Ikada, 1995).

Catalysis and Synthetic Applications

  • The compound's potential in catalysis or as an intermediate in organic synthesis could be inferred from studies on similar structures. For instance, the catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water, as described by Abbas Rahmati and Z. Khalesi (2012), showcases the versatility of nitrogen-containing heterocycles in facilitating organic transformations, which might be applicable to the synthesis or functionalization of "(3S)-1-(1-benzothien-5-ylcarbonyl)-N,N-dimethylazepan-3-amine" for pharmaceutical or material science purposes (Rahmati & Khalesi, 2012).

properties

IUPAC Name

1-benzothiophen-5-yl-[(3S)-3-(dimethylamino)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-18(2)15-5-3-4-9-19(12-15)17(20)14-6-7-16-13(11-14)8-10-21-16/h6-8,10-11,15H,3-5,9,12H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRJZIKCLPJWNT-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCN(C1)C(=O)C2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCCN(C1)C(=O)C2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-(1-benzothien-5-ylcarbonyl)-N,N-dimethylazepan-3-amine

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